molecular formula C13H15NO B7637342 N-[(R)-Tetralin-1-yl]acrylamide

N-[(R)-Tetralin-1-yl]acrylamide

Cat. No.: B7637342
M. Wt: 201.26 g/mol
InChI Key: SYTWQUHOEMWOBV-GFCCVEGCSA-N
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Description

N-[(R)-Tetralin-1-yl]acrylamide is a chemical compound that belongs to the class of acrylamides, which are derivatives of acrylic acid

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of tetralin with acryloyl chloride in the presence of a base such as triethylamine.

  • Catalytic Methods: Palladium-catalyzed reactions can be employed to achieve higher yields and selectivity. For instance, photoinduced radical cascade domino Heck coupling of N-aryl acrylamide with vinyl arenes is a method that has been explored.

Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the acrylamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxo-compounds and carboxylic acids.

  • Reduction: Reduced acrylamides and alcohols.

  • Substitution: Amides and esters.

Scientific Research Applications

N-[(R)-Tetralin-1-yl]acrylamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use in drug design and development.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(R)-Tetralin-1-yl]acrylamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(R)-Tetralin-1-yl]acrylamide is similar to other acrylamides and tetralin derivatives. its unique structural features, such as the (R)-configuration and the specific substitution pattern, set it apart from other compounds. Similar compounds include:

  • N-[(S)-Tetralin-1-yl]acrylamide

  • N-Phenylacrylamide

  • N-(Cyclohexyl)acrylamide

These compounds share structural similarities but differ in their stereochemistry and substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWQUHOEMWOBV-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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